BR-xanthone A

Übersicht

Beschreibung

BR-xanthone A is a member of the xanthone family, which are oxygen-containing heterocyclic compounds known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone framework, and this compound is one of the many derivatives that exhibit significant pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: BR-xanthone A can be synthesized through various methods, including the classical Grover, Shah, and Shah reaction, which involves heating a mixture of polyphenol and salicylic acids with acetic anhydride as the dehydrating agent . Another method involves the use of zinc chloride and phosphoryl chloride to produce xanthones with better yield and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ytterbium triflate has been reported to improve the synthesis of xanthones from substituted phenols and substituted 2-hydroxybenzoic acids .

Analyse Chemischer Reaktionen

Types of Reactions: BR-xanthone A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

BR-xanthone A has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.

Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-Alzheimer activities.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Wirkmechanismus

The mechanism of action of BR-xanthone A involves its interaction with specific molecular targets and pathways. It has been shown to modulate key signaling pathways such as PI3K/Akt and MAPK, leading to effects like apoptosis, autophagy, and cell cycle arrest . These actions contribute to its potential as an anti-cancer agent and its ability to overcome drug resistance.

Vergleich Mit ähnlichen Verbindungen

BR-xanthone A is unique among xanthone derivatives due to its specific substituents and their positions on the xanthone scaffold. Similar compounds include:

α-Mangostin: Known for its anti-cancer and anti-inflammatory properties.

γ-Mangostin: Exhibits strong cytotoxic activity against cancer cells.

Garcinone E: Studied for its potential as an anti-tumor agent.

This compound stands out due to its unique combination of biological activities and its potential for therapeutic applications.

Biologische Aktivität

BR-xanthone A is a member of the xanthone family, which has garnered attention due to its diverse biological activities, particularly in anticancer, anti-inflammatory, and antioxidant domains. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Xanthones

Xanthones are a class of polyphenolic compounds characterized by their tricyclic structure. They are predominantly found in the plant genus Garcinia, particularly in the mangosteen fruit (Garcinia mangostana), and have been studied for their potential therapeutic effects against various diseases. The biological activities of xanthones are attributed to their ability to interact with multiple biological targets, including enzymes and receptors involved in disease pathways.

1. Anticancer Activity

This compound exhibits significant anticancer properties across various cancer cell lines. The mechanisms underlying its anticancer effects include:

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells through activation of intrinsic pathways. For instance, in the MCF-7 breast cancer cell line, this compound demonstrated an IC50 value of 5.6 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 = 25 µM) .

- Cell Cycle Arrest : The compound has been reported to cause G1 phase arrest in cancer cell lines such as HeLa and A549, leading to inhibited proliferation .

- Inhibition of Metastasis : Research indicates that this compound can downregulate matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .

2. Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators:

- Cytokine Modulation : In vitro studies have shown that this compound significantly reduces the production of TNF-α and IL-6 in activated macrophages . This modulation contributes to its potential use in treating inflammatory diseases.

- Inhibition of NF-kB Pathway : The compound has been found to inhibit the NF-kB signaling pathway, which plays a pivotal role in inflammation and cancer progression .

3. Antioxidant Activity

The antioxidant capacity of this compound is notable:

- Free Radical Scavenging : this compound demonstrated strong free radical scavenging activity in DPPH assays with an IC50 value of 12 µg/mL . This property is crucial for protecting cells from oxidative stress-related damage.

- Metal Chelation : The compound also exhibits metal-chelating properties, further enhancing its antioxidant effects by preventing metal-induced oxidative stress .

Table 1: Biological Activities of this compound

| Activity Type | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Cell Line | 5.6 | |

| Anticancer | HeLa Cell Line | 7.2 | |

| Anti-inflammatory | TNF-α Production | - | |

| Antioxidant | DPPH Scavenging | 12 |

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound on human glioblastoma cells (U87MG). The results demonstrated a significant reduction in cell viability (IC50 = 8 µM) and induction of apoptosis through caspase activation pathways. This suggests potential for this compound as a therapeutic agent against aggressive brain tumors .

Case Study 2: Anti-inflammatory Effects

In a clinical study involving patients with rheumatoid arthritis, supplementation with this compound resulted in decreased levels of inflammatory markers and improved patient-reported outcomes on pain and mobility scales. These findings highlight its therapeutic promise in chronic inflammatory conditions .

Eigenschaften

IUPAC Name |

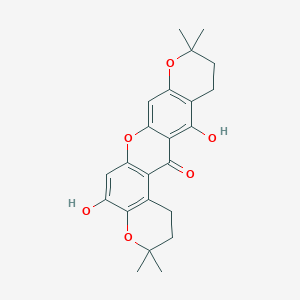

10,22-dihydroxy-7,7,18,18-tetramethyl-8,13,17-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3(12),4(9),10,14,16(21)-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-22(2)7-5-11-14(28-22)10-16-18(19(11)25)20(26)17-12-6-8-23(3,4)29-21(12)13(24)9-15(17)27-16/h9-10,24-25H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFURCBFEIGTKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C5=C4CCC(O5)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317575 | |

| Record name | BR-xanthone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | BR-Xanthone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

112649-48-6 | |

| Record name | BR-xanthone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112649-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BR-xanthone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BR-Xanthone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 - 182 °C | |

| Record name | BR-Xanthone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.